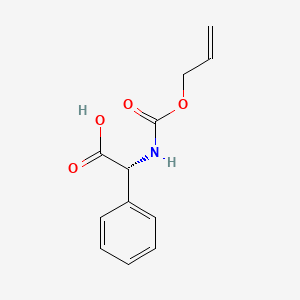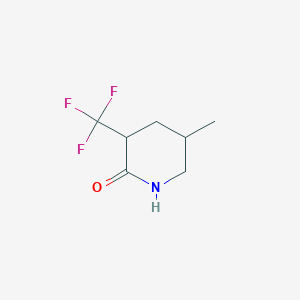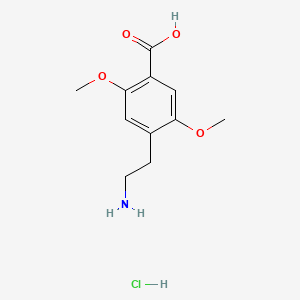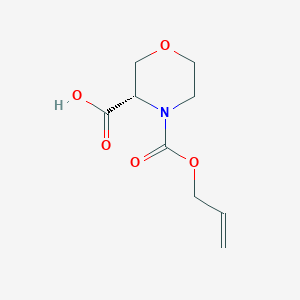
N-(propan-2-yl)oxan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(propan-2-yl)oxan-3-amine hydrochloride: is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of oxan-3-amine, where the amine group is substituted with a propan-2-yl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)oxan-3-amine hydrochloride typically involves the reaction of oxan-3-amine with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(propan-2-yl)oxan-3-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-imine derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxan-3-imine derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amines with different functional groups.
Applications De Recherche Scientifique
N-(propan-2-yl)oxan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(propan-2-yl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(propan-2-yl)oxolan-3-amine: A similar compound with a slightly different structure.
Duloxetine hydrochloride: Another compound with similar amine functionality but different therapeutic applications.
Uniqueness
N-(propan-2-yl)oxan-3-amine hydrochloride is unique due to its specific substitution pattern and the resulting chemical properties.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
N-propan-2-yloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)9-8-4-3-5-10-6-8;/h7-9H,3-6H2,1-2H3;1H |
Clé InChI |
XWZVPWLBFVHRDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CCCOC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)

![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)


![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)

![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)

![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)

